1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine
Description
Structure
3D Structure
Properties
CAS No. |
887583-95-1 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-8-16(9-12-21)20-10-7-14-5-4-6-15(19)13-14/h4-6,13,16,20H,7-12H2,1-3H3 |
InChI Key |
VYSFDVBUAJBGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine
The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen to enhance stability during subsequent reactions. A widely adopted method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Typical Procedure:
- Reagents : Piperidine (1.0 equiv), Boc₂O (1.1 equiv), triethylamine (TEA, 1.2 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0–25°C, 12–24 hours.
- Yield : 85–90%.
Mechanism : The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on Boc₂O to form the Boc-protected intermediate.
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temperature |
| Reaction Time | 12–24 hours |
| Workup | Aqueous wash, solvent removal |
Introduction of the Ethylamino Side Chain
The ethylamino group is introduced via nucleophilic substitution or reductive amination. A two-step approach is often employed:
Method A: Alkylation with Bromoethylamine
- Reagents : Boc-protected piperidine (1.0 equiv), 2-bromoethylamine hydrobromide (1.5 equiv).
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Acetonitrile or dimethylformamide (DMF).
- Conditions : 60–80°C, 6–12 hours.
- Yield : 70–75%.
Method B: Reductive Amination
- Reagents : Boc-protected piperidine-4-one (1.0 equiv), ethylamine (2.0 equiv), sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
- Solvent : Methanol or ethanol.
- Conditions : Room temperature, 24 hours.
- Yield : 65–70%.
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst/Reagent | K₂CO₃/NaH | NaBH₃CN |
| Temperature | 60–80°C | Room temperature |
| Key Advantage | Higher yield | Mild conditions |
Coupling of the 3-Bromo-phenyl Group
The 3-bromo-phenyl moiety is typically introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling :
- Reagents : Ethylamino intermediate (1.0 equiv), 3-bromophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%).
- Base : Sodium carbonate (Na₂CO₃).
- Solvent : Toluene/water (3:1).
- Conditions : 80–100°C, 12–18 hours.
- Yield : 60–65%.
Buchwald-Hartwig Amination :
- Reagents : Ethylamino intermediate (1.0 equiv), 1-bromo-3-iodobenzene (1.1 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
- Base : Cs₂CO₃.
- Solvent : 1,4-Dioxane.
- Conditions : 100°C, 24 hours.
- Yield : 55–60%.
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃/Xantphos |
| Temperature | 80–100°C | 100°C |
| Key Advantage | Broad substrate scope | High functional group tolerance |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent Selection
Catalytic Systems
Temperature and Time
- Lower temperatures (0–25°C) favor Boc protection to minimize decomposition.
- Extended reaction times (24+ hours) are required for coupling reactions to reach completion.
Industrial-Scale Production Considerations
Scalable synthesis requires:
- Continuous flow reactors for Boc protection and coupling steps to enhance mixing and heat transfer.
- Automated purification systems (e.g., flash chromatography, crystallization) to isolate intermediates.
- Process Analytical Technology (PAT) for real-time monitoring of reaction progress.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of two common routes:
| Route | Total Yield | Purity | Key Challenge |
|---|---|---|---|
| Alkylation + Suzuki | 42–48% | >95% | Pd catalyst cost |
| Reductive Amination + Buchwald | 38–43% | >98% | Sensitivity to moisture |
Challenges and Troubleshooting
- Steric Hindrance : Bulky Boc groups may slow down coupling reactions; using bulky ligands (e.g., DavePhos) mitigates this.
- Byproduct Formation : Unreacted starting materials are common in amination steps; gradient elution during purification improves separation.
- Moisture Sensitivity : Boc-protected intermediates are hygroscopic; reactions must be conducted under inert atmosphere.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removable under acidic conditions to expose the secondary amine. This reaction is fundamental for further functionalization:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Conditions : Room temperature for 1–4 hours.
-
Outcome : Generates 4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, which can participate in subsequent reactions (e.g., alkylation, acylation) .
Mechanistic Insight :
Acid-catalyzed cleavage of the carbamate releases CO₂ and tert-butanol, leaving a free amine.
Nucleophilic Substitution at the Bromine Site
The bromine atom on the phenyl ring enables cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield | Catalyst |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 70–85% | Palladium-based catalysts |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amines or heterocycles | 60–75% | Palladium/ligand systems |
Key Findings :
-
Suzuki reactions with aryl boronic acids proceed efficiently, enabling diversification of the aromatic moiety.
-
Bromine substitution retains the ethylamino-piperidine backbone, preserving its pharmacological relevance .
Alkylation and Acylation of the Ethylamino Group
The ethylamino linker (-NH-CH₂-CH₂-) undergoes alkylation or acylation to introduce new functional groups:
Example Reactions :
-
Alkylation :
-
Reagents : Methyl iodide, K₂CO₃, DMF.
-
Product : N-methylated derivative.
-
Conditions : 60°C, 12 hours.
-
-
Acylation :
-
Reagents : Acetyl chloride, triethylamine, DCM.
-
Product : N-acetylated compound.
-
Conditions : 0°C to room temperature, 2 hours.
-
Significance :
Modifications at this position alter steric and electronic properties, impacting binding affinity in drug discovery .
Functionalization of the Piperidine Ring
The piperidine core can undergo ring-opening or further substitution:
| Reaction | Reagents/Conditions | Application |
|---|---|---|
| Ring-opening with HCl | Concentrated HCl, reflux | Linear amine intermediates |
| N-alkylation at position 1 | Alkyl halides, NaH, THF | Quaternary ammonium derivatives |
Structural Impact :
Ring-opening reactions are critical for synthesizing polyamine scaffolds, while alkylation enhances metabolic stability .
Reductive Amination and Condensation
The ethylamino group participates in reductive amination with aldehydes/ketones:
-
Example : Reaction with formaldehyde and NaBH₃CN yields a tertiary amine.
-
Condensation : Forms imines with carbonyl compounds, reducible to secondary amines.
Comparative Reactivity Table
| Functional Group | Reaction | Typical Reagents | Key Applications |
|---|---|---|---|
| Boc-protected amine | Acidic deprotection | TFA/DCM or HCl/dioxane | Amine liberation for further synthesis |
| Bromophenyl | Suzuki coupling | Pd catalysts, boronic acids | Biaryl drug candidates |
| Ethylamino linker | Alkylation | Alkyl halides, bases | Pharmacophore optimization |
| Piperidine nitrogen | N-alkylation | Alkyl halides, strong bases | Quaternary ammonium salts |
Research Advancements
-
Spirocyclic Derivatives : Recent work highlights the utility of bromophenyl-piperidine derivatives in forming spirocyclic compounds via intramolecular cyclization, enhancing three-dimensional diversity in drug design .
-
Catalytic Innovations : Nickel-catalyzed borylation (e.g., with tetrahydroxydiboron) enables efficient access to boronate esters, critical for Suzuki–Miyaura couplings .
Scientific Research Applications
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1-Boc-4-(Phenylamino)Piperidine
- Structure: Lacks the ethyl spacer and bromine substituent, featuring a direct phenylamino group at the 4-position.
- Synthesis : Synthesized via reductive amination of N-Boc-4-piperidone with aniline, yielding 95% efficiency .
- Applications: Intermediate in opioid analog synthesis (e.g., norfentanyl) .
1-Boc-4-(4-Bromo-Phenylamino)-Piperidine (CAS: 443998-65-0)
- Structure : Bromine at the para position of the phenyl ring instead of meta.
- Properties : Boiling point (439.1°C ) and density (1.336 g/cm³ ) differ slightly due to positional isomerism .
- Implications : Meta vs. para bromine placement affects electronic distribution and molecular interactions, which could influence solubility or pharmacological activity.
E2020 (1-Benzyl-4-[(5,6-Dimethoxy-1-Oxoindan-2-yl)Methyl]Piperidine Hydrochloride)
- Structure: Benzyl and indanone substituents instead of bromophenyl-ethylamino and Boc groups.
- Activity : Potent acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM) with high selectivity for AChE over butyrylcholinesterase .
- Comparison: The Boc group in the target compound may enhance metabolic stability compared to E2020’s benzyl group, while the bromophenyl-ethylamino moiety could modulate CNS penetration.
Pharmacologically Active Analogs
3-Methoxy-PCP and 4-Methoxy-PCP
- Structure : Piperidine rings with methoxyphenylcyclohexyl groups.
- Activity : High-affinity NMDA receptor antagonists with psychoactive properties .
- Contrast : The bromine in the target compound may reduce NMDA receptor affinity compared to methoxy groups, as halogenation often alters binding kinetics .
Methoxetamine (2-(Ethylamino)-2-(3-Methoxyphenyl)Cyclohexanone)
- Structure: Cyclohexanone core with ethylamino and methoxyphenyl groups.
- Activity : NMDA receptor antagonist and serotonin reuptake inhibitor .
- Comparison: The piperidine ring in the target compound may confer different pharmacokinetic profiles (e.g., longer half-life) compared to methoxetamine’s cyclohexanone scaffold.
1-N-Boc-4-Cyano-4-(2-Methoxyphenyl)Piperidine
- Structure: Cyano and methoxyphenyl substituents at the 4-position.
- Properties: Lower molecular weight (316.39 g/mol) and distinct solubility due to the polar cyano group .
- Synthesis : Requires nitrile incorporation, contrasting with the reductive amination used for the target compound .
1-Boc-4-(Morpholine-4-Carbonyl)Piperidine
- Structure: Morpholine carbonyl group instead of bromophenyl-ethylamino.
- Applications : Used in polymer mimetics and drug discovery .
Biological Activity
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a synthetic compound belonging to the class of piperidine derivatives, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl moiety, and an ethylamino substituent. This compound has garnered attention for its potential biological activities, particularly in enzyme modulation and receptor interactions.
Chemical Structure and Properties
- Molecular Formula : C18H27BrN2O2
- Molecular Weight : Approximately 383.3 g/mol
The structural elements of this compound facilitate various interactions with biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylamino group is capable of forming hydrogen bonds with polar amino acids. These interactions are critical for influencing biological pathways, making the compound valuable for enzyme activity studies and cellular signaling processes .
The compound's biological activity is primarily linked to its ability to modulate receptor functions and enzymatic activities. The following mechanisms have been observed:
- Enzyme Modulation : this compound has been shown to influence various enzymatic pathways by interacting with specific enzymes, potentially altering their activity levels.
- Receptor Interaction : The compound's structure allows it to bind effectively to different receptors, which may lead to changes in cellular responses and signaling cascades.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several biological targets. Notably, studies indicate that the compound has potential as a modulator of human farnesyltransferase (hFTase), an enzyme involved in post-translational modifications of proteins critical for cell signaling . The structure-activity relationship (SAR) analyses reveal that modifications to the bromophenyl group can significantly enhance the potency of the compound against hFTase.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticancer Activity : In a study focusing on anticancer agents, compounds structurally related to this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated that modifications in the piperidine structure could lead to enhanced cytotoxic effects against specific cancer cell lines .
- Neuropharmacological Effects : Research into the neuropharmacological properties of similar piperidine derivatives suggested potential applications in treating neurological disorders. The ability of these compounds to interact with neurotransmitter receptors was emphasized, indicating a pathway for further exploration of their therapeutic uses .
Applications
The unique properties of this compound make it a candidate for various applications in medicinal chemistry:
- Drug Development : Its potential as an enzyme inhibitor positions it as a promising candidate for drug development targeting specific diseases.
- Biological Research : The compound can serve as a tool for studying enzyme mechanisms and receptor interactions, contributing to the understanding of complex biological systems.
Summary Table of Biological Activity
Q & A
Basic: What is a reliable synthetic route for 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine?
Methodological Answer:
A robust approach involves reductive amination of N-Boc-4-piperidone with 2-(3-bromo-phenyl)ethylamine. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) with acetic acid as a proton donor is optimal for this step, achieving high yields (~90–95%) . Subsequent Boc deprotection can be performed using ethereal HCl in dry chloroform (yield: ~85%). For scale-up, solvent choice and controlled addition of STAB are critical to minimize side reactions.
Basic: How can intermediates in the synthesis of this compound be purified effectively?
Methodological Answer:
- Column chromatography (silica gel, hexane/ethyl acetate gradient) is ideal for isolating intermediates like 1-Boc-4-(phenylamino)piperidine.
- Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity of the final product. Monitoring by TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) ensures intermediate stability .
Advanced: How can spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations). Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
- FT-IR : Confirm carbamate C=O stretching (~1680–1720 cm) and N-H bending (~1530 cm).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 410.1 (CHBrNO).
Advanced: What strategies address contradictions in reported pharmacological data for similar piperidine derivatives?
Methodological Answer:
- Comparative binding assays : Use radioligand displacement (e.g., NMDA receptor PCP site assays) to validate affinity discrepancies. For example, 3-bromo substitution may alter binding kinetics compared to 4-fluoro analogs .
- Computational modeling : Molecular docking (AutoDock Vina) can predict interactions with targets like sigma receptors, reconciling divergent IC values in literature .
Advanced: How does the 3-bromo substituent influence reactivity and bioactivity?
Methodological Answer:
- Electronic effects : The bromine atom increases electrophilicity at the phenyl ring, enhancing susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling).
- Steric effects : The bulky bromine may reduce off-target binding in receptor assays. For example, in NMDA receptor studies, 3-bromo derivatives show 20% lower affinity than non-halogenated analogs, suggesting steric hindrance .
Basic: What are common side products during synthesis, and how are they mitigated?
Methodological Answer:
- Over-alkylation : Occurs if excess 2-(3-bromo-phenyl)ethylamine is used. Mitigation: Use stoichiometric amine and monitor reaction progress via LC-MS.
- Boc cleavage : Acidic conditions during workup may prematurely remove the Boc group. Neutralize with NaHCO immediately post-reaction .
Advanced: How can reaction conditions be optimized for gram-scale synthesis?
Methodological Answer:
- Solvent optimization : Replace DCE with toluene for better scalability and lower toxicity.
- Catalyst loading : Reduce STAB from 2.0 to 1.2 equivalents to minimize byproducts.
- Temperature control : Maintain 0–5°C during amine addition to suppress imine formation .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (~3.1), blood-brain barrier permeability (CNS MPO score >4), and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : GROMACS can model membrane permeation, critical for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
